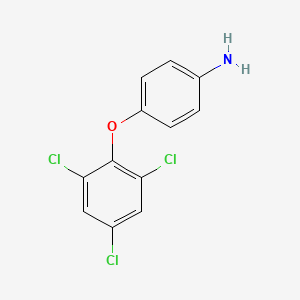

4-(2,4,6-trichlorophenoxy)aniline

CAS No.: 26306-61-6

Cat. No.: VC1647965

Molecular Formula: C12H8Cl3NO

Molecular Weight: 288.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26306-61-6 |

|---|---|

| Molecular Formula | C12H8Cl3NO |

| Molecular Weight | 288.6 g/mol |

| IUPAC Name | 4-(2,4,6-trichlorophenoxy)aniline |

| Standard InChI | InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 |

| Standard InChI Key | YDIXMXKRLYKJJM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characterization

Basic Identification Parameters

4-(2,4,6-trichlorophenoxy)aniline is a chlorinated phenoxyaniline derivative with specific chemical identifiers that distinguish it from related compounds. It possesses the CAS Registry Number 26306-61-6, which serves as its unique identifier in chemical databases and regulatory contexts. The molecular formula of this compound is C₁₂H₈Cl₃NO with a calculated molecular weight of 288.6 g/mol. This precise molecular mass is an important parameter for analytical identification and purity assessment in laboratory settings.

The structural composition features a central oxygen atom that bridges a 2,4,6-trichlorophenyl group and a 4-aminophenyl group, creating the characteristic ether linkage that defines phenoxy compounds. The three chlorine atoms are positioned at the 2, 4, and 6 positions of one phenyl ring, while the amino group (-NH₂) is located at the para position (4') of the second phenyl ring . This specific substitution pattern contributes significantly to the compound's chemical behavior and reactivity profile.

Chemical Stability and Reactivity Profiles

Stability Characteristics

Reactivity Considerations

The reactivity of 4-(2,4,6-trichlorophenoxy)aniline is dominated by two primary factors: the electrophilic character of the trichlorophenyl ring and the nucleophilic properties of the amine group. The presence of three electron-withdrawing chlorine atoms enhances the electrophilicity of the phenoxy ring, facilitating nucleophilic attack in substitution reactions. This creates potential for selective synthetic transformations at these positions under appropriate conditions.

Concurrently, the primary amine group (-NH₂) serves as a nucleophilic center capable of participating in various reactions including acylation, alkylation, and condensation processes. This dual reactivity profile makes the compound valuable as a potential intermediate in multi-step synthetic pathways. Additionally, the compound may react with strong oxidizing agents, creating potential for degradation under oxidative conditions that might be encountered in environmental settings or certain industrial processes.

Table 1: Key Reactivity Characteristics of 4-(2,4,6-trichlorophenoxy)aniline

Synthesis Methodologies and Production

Synthetic Routes

While direct information about the specific synthetic parameters for 4-(2,4,6-trichlorophenoxy)aniline is limited in the available research, analogous synthesis methods for related compounds provide useful insights. For instance, the synthesis of 2,4,6-trichloroaniline, a structurally related compound, involves carefully controlled reaction conditions using anhydrous hydrogen halide and chlorine with aniline in an appropriate solvent system . Similar principles of careful temperature control and anhydrous conditions are likely important in the synthesis of 4-(2,4,6-trichlorophenoxy)aniline to achieve high purity and yield.

Purification Considerations

Obtaining high-purity 4-(2,4,6-trichlorophenoxy)aniline is crucial for research applications and requires appropriate purification techniques. Drawing from information about related chlorinated aromatic compounds, purification typically involves extraction processes using organic solvents followed by washing with dilute acid solutions to remove impurities and byproducts . The acid treatment selectively extracts lower halogenated amines while leaving the target compound in the organic phase.

Final purification steps may include recrystallization from suitable solvents or drying under reduced pressure at controlled temperatures to yield the purified product . These purification steps are essential to remove potential contaminants that might interfere with subsequent applications or analytical procedures.

Applications and Research Relevance

Chemical Research Applications

4-(2,4,6-trichlorophenoxy)aniline holds significance in various scientific fields, particularly in chemical research as an intermediate compound. Its structural features make it valuable for studying reaction mechanisms involving chlorinated aromatic systems and amine functionalities. The compound serves as a useful model for investigating structure-activity relationships in halogenated phenoxy derivatives, providing insights into how structural modifications affect chemical behavior and biological interactions.

In environmental chemistry research, this compound and related structures are studied to understand the behavior, transformation, and potential impacts of halogenated organic compounds in different environmental compartments. Such research is particularly relevant given the persistence and potential bioaccumulation of many chlorinated organic compounds in ecological systems.

Toxicological Considerations and Environmental Implications

Structural Analogs and Toxicological Context

While direct toxicological data specifically for 4-(2,4,6-trichlorophenoxy)aniline is limited in the available research, information about structurally related compounds provides valuable context for understanding potential toxicological concerns. Chlorinated phenols and anilines generally warrant careful handling due to their potential toxicity profiles.

For instance, 2,4,6-trichlorophenol, a structural component related to our target compound, has demonstrated significant toxicological effects in long-term studies. Research indicates that it caused leukemias and lymphomas in male rats and potentially in female rats and mice as well . Additionally, it induced liver tumors in both male and female mice, leading to categorization as having "clear evidence of carcinogenicity" for male rats and mice according to NTP (National Toxicology Program) standards .

Similarly, studies on 2,4,6-trichloroaniline, another related compound, have shown hematological effects including reduced hemoglobin levels and red blood cell counts in high-dose exposure scenarios . Other observed effects included alterations in liver enzyme activities and chromosomal aberrations in bone marrow cells .

Comparison with Related Chemical Structures

Structural Relationships to Other Chlorinated Compounds

4-(2,4,6-trichlorophenoxy)aniline shares important structural features with several other classes of chlorinated compounds that have been more extensively studied. Understanding these relationships provides context for predicting chemical behavior and potential concerns associated with this compound.

The trichlorophenoxy moiety in the compound is structurally similar to components found in certain herbicides and pesticides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which was widely used as an herbicide before being phased out due to toxicity concerns . While 4-(2,4,6-trichlorophenoxy)aniline has a different substitution pattern and functional groups, the presence of the chlorinated phenoxy structure suggests potential for environmental persistence similar to these better-studied compounds.

The aniline portion of the molecule relates it to aromatic amines, a class of compounds with established toxicological profiles including potential for methemoglobinemia and carcinogenic effects in some cases. The combination of these structural elements creates a unique chemical entity with properties distinct from either constituent alone.

Chemical Property Comparisons

When compared to simpler chlorophenols and anilines, 4-(2,4,6-trichlorophenoxy)aniline exhibits distinct physicochemical properties resulting from the combination of its constituent parts. The ether linkage between the two aromatic systems creates a more complex three-dimensional structure with different electron distribution patterns than either parent compound.

The presence of three chlorine atoms on one aromatic ring likely increases the compound's lipophilicity and environmental persistence compared to non-chlorinated analogs. Simultaneously, the amino group provides a site for hydrogen bonding and increases water solubility compared to fully chlorinated compounds lacking polar functional groups.

Research Gaps and Future Directions

Suggested Research Directions

Based on the current state of knowledge, several research directions would be particularly valuable for advancing understanding of 4-(2,4,6-trichlorophenoxy)aniline:

-

Development of improved synthetic methods with higher yields and purity

-

Comprehensive toxicological assessment, including in vitro and in vivo studies

-

Investigation of potential applications in chemical synthesis as a specialized intermediate

-

Environmental persistence and degradation studies under various conditions

-

Structure-activity relationship studies comparing this compound with structural analogs

Such research would contribute significantly to the scientific understanding of this compound and potentially reveal new applications or concerns that should be addressed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume